

# Spectroscopic data (NMR, IR, MS) for 2-Bromo-4-methylhexane

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## Compound of Interest

Compound Name: 2-Bromo-4-methylhexane

Cat. No.: B13611866

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A comprehensive analysis of the spectroscopic data for **2-bromo-4-methylhexane** is essential for its unambiguous identification and characterization in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Molecular Structure

IUPAC Name: **2-Bromo-4-methylhexane**[\[1\]](#) Molecular Formula: C<sub>7</sub>H<sub>15</sub>Br[\[1\]](#) Molecular Weight: 179.10 g/mol [\[1\]](#) Structure:

## Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-bromo-4-methylhexane**, the following data is a combination of predicted values based on established spectroscopic principles for alkyl halides and data from structurally similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-bromo-4-methylhexane**, both <sup>1</sup>H and <sup>13</sup>C NMR provide critical information about its structure. The presence of a chiral center at both C2 and C4 results in diastereotopic protons for the C3 and C5 methylene groups, leading to more complex splitting patterns than might be initially expected.

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

| Signal | Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration | Assignment            |
|--------|----------------------------------|---------------------|-------------|-----------------------|
| a      | ~4.10                            | Multiplet           | 1H          | CH-Br (C2)            |
| b      | ~1.72                            | Doublet of doublets | 3H          | $\text{CH}_3$ (C1)    |
| c      | ~1.85 - 1.65                     | Multiplet           | 2H          | $\text{CH}_2$ (C3)    |
| d      | ~1.60                            | Multiplet           | 1H          | CH (C4)               |
| e      | ~1.40 - 1.15                     | Multiplet           | 2H          | $\text{CH}_2$ (C5)    |
| f      | ~0.92                            | Triplet             | 3H          | $\text{CH}_3$ (C6)    |
| g      | ~0.90                            | Doublet             | 3H          | $\text{CH}_3$ (at C4) |

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Carbon Assignment     |
|----------------------------------|-----------------------|
| ~55                              | C2 (CH-Br)            |
| ~42                              | C3 ( $\text{CH}_2$ )  |
| ~34                              | C4 (CH)               |
| ~30                              | C5 ( $\text{CH}_2$ )  |
| ~25                              | C1 ( $\text{CH}_3$ )  |
| ~22                              | $\text{CH}_3$ (at C4) |
| ~14                              | C6 ( $\text{CH}_3$ )  |

## Infrared (IR) Spectroscopy

The IR spectrum of an alkyl halide is typically characterized by the C-Br stretching vibration, which appears in the fingerprint region.

## Expected IR Absorptions

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type              | Intensity     |
|--------------------------------|-----------------------------|---------------|
| 2960-2850                      | C-H stretch (alkane)        | Strong        |
| 1465                           | C-H bend (CH <sub>2</sub> ) | Medium        |
| 1380                           | C-H bend (CH <sub>3</sub> ) | Medium        |
| 690-515                        | C-Br stretch                | Medium-Strong |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-bromo-4-methylhexane** will show characteristic fragmentation patterns for alkyl bromides. A key feature is the presence of two molecular ion peaks ([M]<sup>+</sup> and [M+2]<sup>+</sup>) of nearly equal intensity due to the natural abundance of the bromine isotopes, <sup>79</sup>Br and <sup>81</sup>Br.

## Expected Mass Spectrometry Fragmentation

| m/z     | Ion  | Comments   |
|---------|--|--|
| 178/180 | [C <sub>7</sub> H <sub>15</sub> Br] <sup>+</sup> | Molecular ion peaks (M <sup>+</sup> , M+2 <sup>+</sup> )         |
| 99      | [C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>   | Loss of Br radical   |
| 71      | [C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>   | Alpha cleavage, loss of C <sub>2</sub> H <sub>4</sub> Br radical |
| 57      | [C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>    | Butyl cation, common alkane fragment                             |
| 43      | [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>    | Propyl cation, often the base peak                               |

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like **2-bromo-4-methylhexane**.

## NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-bromo-4-methylhexane** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) into a clean, dry vial.[\[2\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a reference standard (e.g., tetramethylsilane, TMS).[\[2\]](#)
- Ensure the sample is fully dissolved, then transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The liquid height should be around 4-5 cm.[\[2\]](#)
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to optimize homogeneity and improve spectral resolution.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy (FT-IR) Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Acquire a background spectrum of the clean, empty ATR crystal.

- Place a single drop of liquid **2-bromo-4-methylhexane** directly onto the center of the ATR crystal.
- Data Acquisition:
  - Press the sample anvil down to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the ATR crystal thoroughly after the measurement.

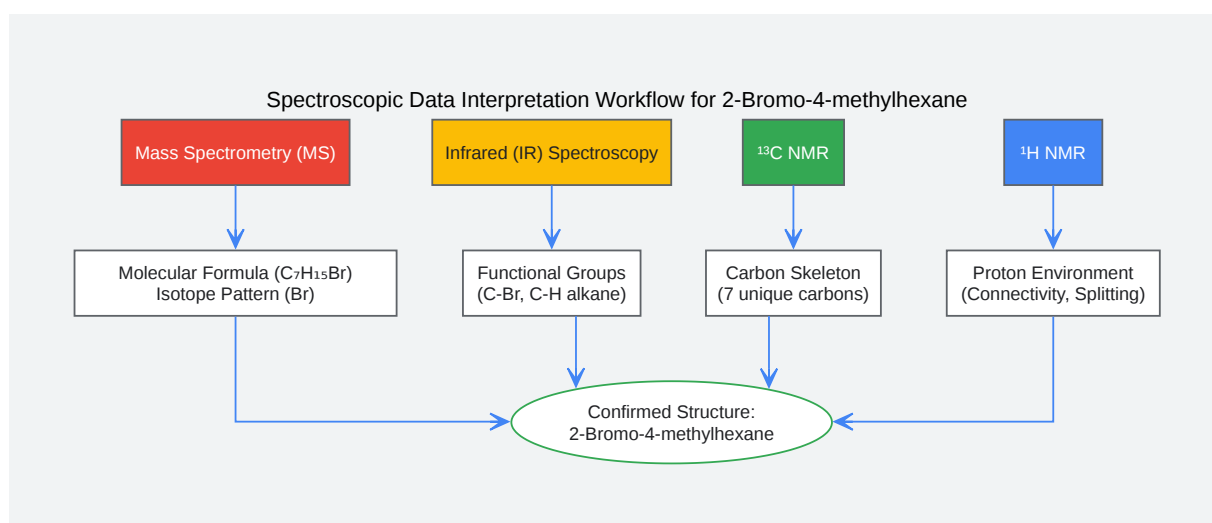
## Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-bromo-4-methylhexane** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation Setup:
  - Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
  - Set the GC oven temperature program to adequately separate the analyte from any impurities and the solvent.
  - Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.
  - Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-250).
- Data Acquisition:
  - Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample solution into the GC inlet.
  - The compound will be separated by the GC column and then enter the mass spectrometer, where it is ionized, fragmented, and detected.

- The resulting data will be a chromatogram showing peaks over time, with a corresponding mass spectrum for each peak.

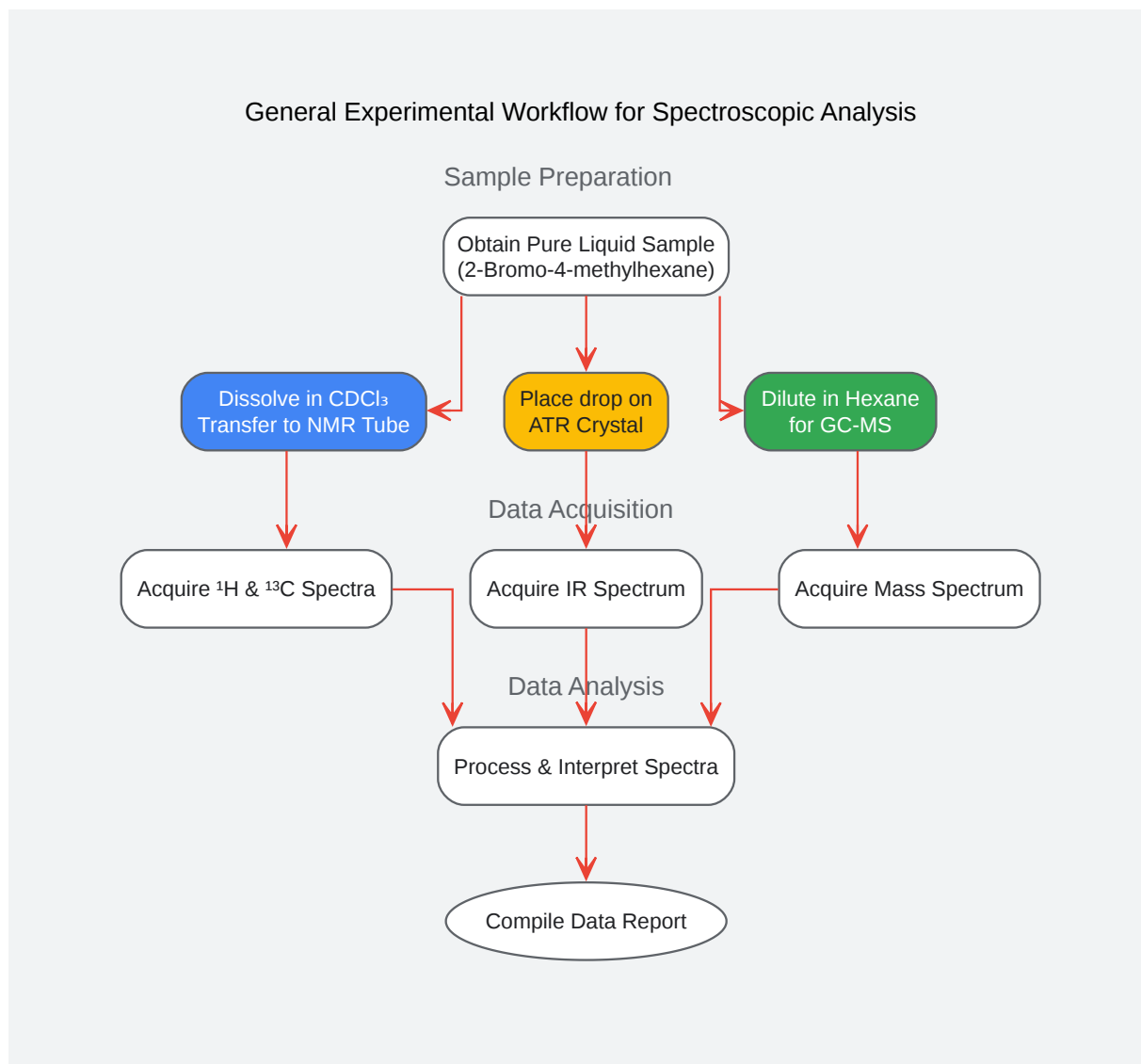
## Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a general experimental workflow for spectroscopic analysis.



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Caption: Logical workflow for structure elucidation.



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Caption: General experimental workflow.

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## References

- 1. 2-Bromo-4-methylhexane | C<sub>7</sub>H<sub>15</sub>Br | CID 15033596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
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